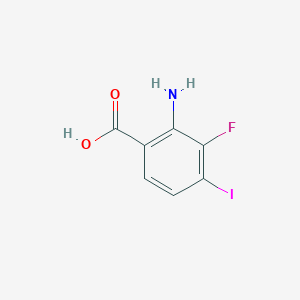

2-Amino-3-fluoro-4-iodobenzoic acid

Overview

Description

2-Amino-3-fluoro-4-iodobenzoic acid is a chemical compound with the molecular formula C₇H₄FIO₂ and a molecular weight of approximately 266.01 g/mol . It belongs to the class of benzoic acid derivatives and contains both amino and carboxylic acid functional groups. The compound’s structure consists of a benzene ring substituted with fluorine, iodine, and an amino group.

Synthesis Analysis

The synthesis of this compound involves several steps. While specific methods may vary, a common approach includes the introduction of fluorine and iodine substituents onto a benzoic acid precursor. Researchers have reported various synthetic routes, including transition-metal-catalyzed reactions and halogenation processes .

Scientific Research Applications

Synthesis and Chemical Transformations

Research on halobenzoic acids, including compounds similar to 2-Amino-3-fluoro-4-iodobenzoic acid, emphasizes their utility in the synthesis of complex molecules. For instance, the study on the synthesis of 2-fluoro-6-iodobenzoic acid highlights the use of halobenzoic acids as intermediates in producing high-purity compounds for further chemical applications. This process benefits from low production costs and mild reaction conditions, suggesting potential routes for synthesizing related compounds like this compound under commercially viable conditions (Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010).

Thermodynamic Properties

The critical evaluation of thermodynamic properties for halobenzoic acids, which would include analogs of this compound, provides essential data for computational chemistry and aids in the understanding of their behavior under various conditions. This research serves as a foundation for predicting the stability and reactivity of compounds under different environmental conditions, which is crucial for their application in material science and synthesis (R. Chirico et al., 2017).

Functional Group Transformations

Functional group transformations using oxidants like 2-Iodoxybenzoic acid (IBX) indicate the versatility of halogenated benzoic acids in organic synthesis. The oxidation of alcohols to carbonyl compounds and the specific tolerance for amine functionality suggest potential applications for this compound in the synthesis of amino carbonyl compounds and in facilitating diverse heterocyclic systems construction. This could imply its use in synthesizing complex molecules for pharmaceuticals and agrochemicals (Vipin A. Nair, 2020).

Material Science and Nanotechnology

In material science, the synthesis of nanocomposites using halogenated compounds shows the importance of these compounds in enhancing the functionality of materials. For instance, thiazole derivatives functionalized graphene decorated with halogen@SnO2 nanoparticles demonstrate the role of halogenated compounds in detecting heavy metal ions, suggesting potential applications in environmental monitoring and sensing technologies. This area of research could be expanded to explore the applications of this compound in developing advanced materials for sensing and catalysis (Xi Cui et al., 2018).

properties

IUPAC Name |

2-amino-3-fluoro-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLYVTYXACOPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

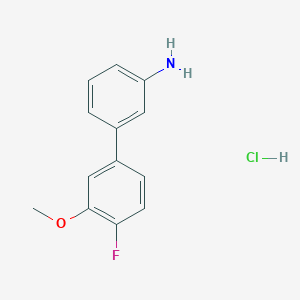

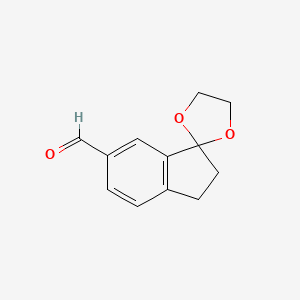

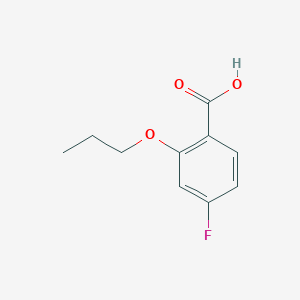

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B1447824.png)

![3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B1447841.png)

![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)